Zinc bis(trifluoromethylsulfonyl)imide

説明

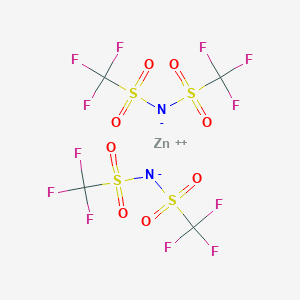

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

168106-25-0 |

|---|---|

分子式 |

C4F12N2O8S4Zn |

分子量 |

625.7 g/mol |

IUPAC名 |

zinc;bis(trifluoromethylsulfonyl)azanide |

InChI |

InChI=1S/2C2F6NO4S2.Zn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |

InChIキー |

QEORIOGPVTWFMH-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |

正規SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |

ピクトグラム |

Irritant |

同義語 |

Zinc N,N-bis(trifluoromethylsulfonyl)amide; Zinc di[bis(trifluoromethylsulfonyl)imide] |

製品の起源 |

United States |

Synthetic Methodologies and Mechanistic Investigations of Zinc Bis Trifluoromethylsulfonyl Imide

Established Synthetic Pathways for Zinc Bis(trifluoromethylsulfonyl)imide

The synthesis of this compound, Zn(NTf₂)₂, can be achieved through several routes, which are broadly categorized into solution-phase and solvent-free methods. The choice of method often depends on the desired purity, scale, and the nature of the available starting materials.

Solution-Phase Synthesis Routes

Solution-phase synthesis is the most common approach for preparing Zn(NTf₂)₂. These methods typically involve a metathesis reaction between a zinc salt and a source of the bis(trifluoromethylsulfonyl)imide anion in a suitable solvent.

One of the most straightforward methods involves the reaction of a simple zinc halide, such as zinc chloride (ZnCl₂), with a lithium or potassium salt of bis(trifluoromethylsulfonyl)imide (LiNTf₂ or KNTf₂) in an aqueous solution. The desired product can then be extracted into an organic solvent like dichloromethane. chemicalbook.com

Another common precursor is zinc oxide (ZnO). The reaction of ZnO with bis(trifluoromethylsulfonyl)imide acid (HNTf₂) in an appropriate solvent yields Zn(NTf₂)₂ and water. This method is advantageous as the only byproduct is water, which can be easily removed. Solvents such as water or acetonitrile (B52724) are often employed for this transformation. The high acidity of HNTf₂ facilitates the reaction with the basic zinc oxide. researchgate.net

Zinc acetate, Zn(OOCCH₃)₂, also serves as a viable starting material. Its reaction with HNTf₂ in a solvent like methanol (B129727) can produce the desired product. uni-muenchen.de

The table below summarizes various solution-phase synthetic routes.

| Zinc Precursor | Imide Source | Solvent | Key Byproduct |

|---|---|---|---|

| Zinc Chloride (ZnCl₂) | Lithium Bis(trifluoromethylsulfonyl)imide (LiNTf₂) | Water / Dichloromethane | Lithium Chloride (LiCl) |

| Zinc Oxide (ZnO) | Bis(trifluoromethylsulfonyl)imide Acid (HNTf₂) | Acetonitrile / Water | Water (H₂O) |

| Zinc Acetate (Zn(OOCCH₃)₂) | Bis(trifluoromethylsulfonyl)imide Acid (HNTf₂) | Methanol | Acetic Acid (CH₃COOH) |

Solvent-Free Synthetic Approaches

Solvent-free, or solid-state, synthesis offers a more environmentally friendly alternative by reducing solvent waste. Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding), is a notable solvent-free approach. For instance, the direct grinding of zinc oxide (ZnO) with bis(trifluoromethylsulfonyl)imide acid (HNTf₂) can yield Zn(NTf₂)₂. This method is highly atom-efficient, with water as the only byproduct.

These solvent-free reactions can be particularly useful when the anhydrous form of the product is desired, as they circumvent the need for extensive drying procedures that are often required in solution-phase synthesis where hydrated species can form. researchgate.net

In-Situ Generation and Reactivity of this compound Complexes

In many catalytic applications, Zn(NTf₂)₂ is not isolated but generated in-situ. This approach is convenient as it avoids the need to handle the often hygroscopic metal salt. The active Lewis acid catalyst is formed directly in the reaction vessel by combining a suitable zinc precursor (e.g., diethylzinc (B1219324) or zinc oxide) and HNTf₂ in the presence of the reaction substrates.

This methodology has been successfully applied in various organic reactions, including Friedel-Crafts acylations and alkylations, Diels-Alder reactions, and tandem cyclizations. chemicalbook.comsigmaaldrich.com The in-situ generation ensures the presence of a highly active, anhydrous catalyst, which is often crucial for achieving high yields and selectivities. The non-coordinating nature of the NTf₂⁻ anion allows the zinc center to maintain a high degree of Lewis acidity, promoting the desired transformation. wikipedia.org

Crystallographic Analysis and Structural Elucidation of Synthesized this compound Species

The structural characterization of this compound is critical for understanding its reactivity. X-ray crystallography has revealed that the coordination environment of the zinc ion is highly dependent on the presence of coordinating solvents or ligands.

In the anhydrous state, the structure of Zn(NTf₂)₂ features a zinc center coordinated by oxygen atoms from the sulfonyl groups of the triflimide anions. The anions can bridge between zinc centers, leading to a polymeric structure. A key structural feature is that the coordination occurs through the oxygen atoms of the NTf₂⁻ ligand, not the nitrogen atom. google.com

When crystallized from coordinating solvents like water or acetonitrile, solvated complexes are formed. For example, from an aqueous solution, the hexaaquazinc(II) bis(trifluoromethylsulfonyl)imide complex, [Zn(H₂O)₆][NTf₂]₂, can be isolated. In this structure, the zinc ion is octahedrally coordinated by six water molecules, and the triflimide anions act as counter-ions, not directly coordinated to the metal center. researchgate.net

Similarly, studies in acetonitrile have shown that zinc ions are typically solvated by acetonitrile molecules, forming an octahedral [Zn(CH₃CN)₆]²⁺ complex. nih.gov The specific coordination can influence the Lewis acidity and catalytic activity of the zinc center. rsc.org

Polymorphic Studies and Structural Influences on Reactivity

Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact the physical properties and reactivity of a compound. While specific studies on the polymorphism of anhydrous Zn(NTf₂)₂ are not extensively detailed in the provided context, the formation of different solvates (pseudopolymorphs) like the hydrated and acetonitrile complexes demonstrates how the solid-state structure can vary. researchgate.netnih.gov The presence of different crystal packing arrangements or coordination environments can affect the accessibility of the Lewis acidic zinc sites, thereby influencing the compound's catalytic performance. For other zinc-based coordination compounds, such as zinc imidazolate frameworks, multiple polymorphic forms have been identified, suggesting that such phenomena are plausible for related systems. rsc.orgresearchgate.net

Mechanistic Studies of this compound Formation

The formation of Zn(NTf₂)₂ is generally understood through straightforward acid-base or metathesis principles.

Acid-Base Mechanism: When using a basic precursor like zinc oxide, the reaction proceeds via a classic acid-base neutralization. The strong Brønsted acid HNTf₂ protonates the oxide, forming water and the zinc cation (Zn²⁺), which then associates with the triflimide anions. researchgate.net

ZnO + 2 HNTf₂ → Zn(NTf₂)₂ + H₂O

Metathesis (Ion Exchange) Mechanism: In solution-phase reactions starting from salts like ZnCl₂, the formation is driven by the precipitation of a salt or the preferential partitioning of products. For instance, in an aqueous/organic biphasic system, the reaction between aqueous ZnCl₂ and LiNTf₂ is driven by the high solubility of the resulting Zn(NTf₂)₂ in the organic phase and the high solubility of LiCl in the aqueous phase.

ZnCl₂(aq) + 2 LiNTf₂(aq) → Zn(NTf₂)₂(org) + 2 LiCl(aq)

Mechanistic studies involving mechanochemical synthesis suggest that the reaction is driven by the intimate contact and high local pressures generated during grinding, which facilitate the proton transfer and solid-state rearrangement to form the final product. rsc.org

Coordination Chemistry and Solvation Phenomena of Zinc Bis Trifluoromethylsulfonyl Imide Systems

Elucidation of Zinc(II) Coordination Environments in Bis(trifluoromethylsulfonyl)imide Media

The coordination environment of the Zinc(II) ion in solutions containing the bis(trifluoromethylsulfonyl)imide anion is highly dependent on the surrounding medium, such as the type of solvent and the concentration of the salt. This environment dictates the physicochemical properties of the electrolyte, including its ionic conductivity and electrochemical stability.

Spectroscopic techniques are powerful tools for probing the local structure around the Zn²⁺ ion. X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the coordination number (CN), bond distances, and the chemical nature of the coordinating atoms. rsc.orgrsc.org Studies combining XAS with molecular dynamics simulations have been employed to investigate the solvation of Zn²⁺ in various TFSI⁻-based ionic liquids. rsc.orgrsc.orgresearchgate.net These analyses confirm that structural and thermodynamic features can be accurately reproduced, providing a comprehensive picture of the solvation shell. rsc.org

Raman spectroscopy is another valuable technique for investigating ion solvation and coordination. rsc.org Changes in the vibrational modes of the TFSI⁻ anion upon coordination with Zn²⁺ can be observed, offering insights into the nature of the ion-ion and ion-solvent interactions. nih.gov For instance, Raman studies on zinc electrolytes with different imidazolium (B1220033) cations have shown clear differences in the solvation of Zn²⁺ ions in dried ionic liquids. rsc.org

The bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion is a large, flexible ligand capable of coordinating to metal cations through several distinct binding modes. It can act as a monodentate ligand, coordinating through one of its oxygen atoms, or as a bidentate ligand, chelating the metal ion via two oxygen atoms. nih.gov Research indicates that room temperature ionic liquids composed of TFSI⁻ anions can stabilize metal complexes through various binding modes, including monodentate nitrogen or oxygen coordination and bidentate oxygen-oxygen' or nitrogen-oxygen coordination. researchgate.net

In the context of Zn(II) systems, an equilibrium between five-coordinate [Zn(TFSI)₅]³⁻ and six-coordinate [Zn(TFSI)₆]⁴⁻ species has been observed in certain ionic liquids. nih.gov In the six-coordinate complex, a pure monodentate coordination of the TFSI⁻ anion is present. nih.gov Conversely, the five-coordinate complex involves four TFSI⁻ anions coordinating in a monodentate fashion, while one anion acts as a bidentate ligand. nih.gov This flexibility in coordination plays a crucial role in the structure and dynamics of the electrolyte.

The composition of the Zn(II) coordination shell is highly sensitive to the solvent system. In non-aqueous media, such as dry ionic liquids, the Zn²⁺ ion coordinates directly with the TFSI⁻ anions. rsc.orgrsc.org Molecular dynamics simulations indicate that in these environments, Zn²⁺ is typically coordinated by approximately six oxygen atoms from the TFSI⁻ anions. acs.org

In aqueous solutions, the scenario changes significantly. In highly concentrated "water-in-salt" electrolytes (WIS), such as 1 m Zn(TFSI)₂ and 20 m Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), experimental and simulation studies have found that Zn²⁺ cations are predominantly solvated by six water molecules in their first solvation shell. osti.govacs.org The TFSI⁻ anions are largely excluded from this primary coordination sphere. acs.org However, as the concentration of Zn(TFSI)₂ increases, the TFSI⁻ anions begin to participate in both the first and second solvation shells of the Zn²⁺ ion. acs.org The presence of water in TFSI⁻-based ionic liquids also shows a strong preference for Zn²⁺ to be solvated by water molecules over the TFSI⁻ anions. rsc.orgrsc.org The choice of organic cosolvent can also influence the solubility and coordination structure of Zn(TFSI)₂. researchgate.net

Interactive Table 1: Zn²⁺ Coordination in Various Solvent Systems Use the filter to view data for specific solvent types.

| Solvent System | Primary Coordinating Species | Typical Coordination Number (CN) | Reference |

|---|---|---|---|

| 1 m Zn(TFSI)₂ + 20 m LiTFSI in Water | Water (H₂O) | 6 | osti.govacs.org |

| [C₄mim][TFSI] (dry) | TFSI⁻ Anion (via Oxygen) | ~6 | acs.org |

| [C₂mim][TFSI] (dry) | TFSI⁻ Anion (via Oxygen) | Not Specified | rsc.orgrsc.org |

| 1 m Zn(TFSI)₂ + 5 m LiTFSI in Water | Water (H₂O) | 6 | researchgate.net |

Ion Solvation Dynamics and Thermodynamics in Zinc Bis(trifluoromethylsulfonyl)imide Solutions

Molecular Dynamics (MD) simulations have become an indispensable tool for visualizing and quantifying the solvation structure of ions in complex liquids. researchgate.netwhut.edu.cnresearchgate.net For Zn(TFSI)₂ systems, MD simulations provide atomic-level details of the arrangement of solvent molecules and anions around the Zn²⁺ cation. rsc.orgacs.orgosti.gov These simulations allow for the calculation of key structural parameters, such as radial distribution functions (RDFs) and coordination numbers (CNs). osti.govresearchgate.net

In studies of mixed Zn(TFSI)₂ and LiTFSI water-in-salt electrolytes, MD simulations have been validated against experimental X-ray scattering data, confirming their accuracy in capturing the local solvation structure. osti.gov Simulations have illustrated the evolution of the Zn²⁺ solvation shell with increasing salt concentration. For example, in a 1 m Zn(TFSI)₂ solution, increasing the concentration of LiTFSI from 5 m to 20 m leads to a change in the coordination environment, where TFSI⁻ anions begin to displace water molecules in the first solvation shell. researchgate.netresearchgate.net Specifically, the Zn²⁺–O(water) coordination number decreases while the Zn²⁺–O(TFSI) coordination number increases with higher LiTFSI concentration. researchgate.net

Thermodynamic parameters provide quantitative insight into the driving forces behind solvation processes. Studies have calculated the thermodynamic parameters for the solvation of Zn²⁺ in TFSI⁻-based ionic liquids and its transfer from water. rsc.orgrsc.org By constructing a thermodynamic cycle, researchers have determined the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of solvation. rsc.org

A significant finding from these studies is that the Zn²⁺ ion is more favorably solvated in water than in the [C₄mim][TFSI] ionic liquid. rsc.orgrsc.org This preference is primarily driven by entropy. The entropy of solvation in the ionic liquid is more negative than in water, indicating a higher degree of ordering imposed by the Zn²⁺ ion on the surrounding ionic liquid molecules compared to water molecules. rsc.org Consequently, the free energy of transferring a Zn²⁺ ion from water to the ionic liquid is positive, meaning the ion preferentially remains in the aqueous phase when in a biphasic system. rsc.orgrsc.org

Interactive Table 2: Thermodynamic Parameters of Zn²⁺ Solvation and Transfer Click on a header to sort the table.

| Process | Parameter | Value | Observation | Reference |

|---|---|---|---|---|

| Solvation in [C₄mim][TFSI] | Enthalpy of Solvation (ΔHsolv) | - | Favorable enthalpically | rsc.org |

| Solvation in [C₄mim][TFSI] | Entropy of Solvation (ΔSsolv) | Negative | Unfavorable entropically; higher ordering of solvent | rsc.org |

| Solvation in Water | - | - | More favorable overall than in [C₄mim][TFSI] | rsc.org |

| Transfer from Water to [C₄mim][TFSI] | Free Energy of Transfer (ΔGtrans) | Positive | Transfer is non-spontaneous; Zn²⁺ prefers water | rsc.orgrsc.org |

Interionic Interactions and Ion-Pairing Phenomena in this compound Systems

Cation-Anion Affinity and Complex Formation Studies

The affinity between the Zn²⁺ cation and the TFSI⁻ anion, while considered weakly coordinating, is significant enough to lead to the formation of various complexes in solution. acs.org The nature and extent of this complex formation are highly dependent on the solvent environment and the concentration of the salt.

Spectroscopic methods, particularly Raman spectroscopy, have been instrumental in probing these cation-anion interactions. The vibrational modes of the TFSI⁻ anion are sensitive to its coordination environment. researchgate.net For instance, the band associated with the expansion and contraction of the TFSI⁻ anion, typically found around 742 cm⁻¹, shifts to higher wavenumbers upon stronger coordination with a cation. researchgate.net This shift is indicative of the formation of contact ion pairs (CIPs), where the anion and cation are in direct contact, and aggregates (AGGs), where multiple ions are clustered together. researchgate.net Studies on Zn(TFSI)₂ solutions have shown that as the salt concentration increases, the interaction between Zn²⁺ and TFSI⁻ becomes stronger, leading to a higher population of these CIPs and aggregates. researchgate.net

The formation of anionic complexes, such as [Zn(TFSI)₃]⁻, has also been investigated. Electrospray ionization mass spectrometry (ESI-MS) combined with density functional theory (DFT) calculations has been used to assess the relative aptitude of various metal cations, including Zn(II), to form such complexes with the TFSI⁻ anion. acs.org These studies help in understanding the dissolution process of metal salts in ionic liquids and provide insights into the relative stability of the resulting metal-containing species. acs.org

The table below summarizes the types of ionic species that can be present in Zn(TFSI)₂ solutions and the techniques used to study them.

Impact of Ionic Liquid Cations on Zinc(II) Coordination

When Zn(TFSI)₂ is dissolved in an ionic liquid (IL), the cation of the IL can significantly influence the coordination environment of the Zn²⁺ ion. The IL cation competes with the Zn²⁺ for interaction with the TFSI⁻ anions, thereby affecting the speciation of the zinc complexes. nih.govrsc.org

Molecular dynamics (MD) simulations and X-ray absorption spectroscopy have been employed to investigate the structure of Zn(TFSI)₂ solutions in various TFSI⁻-based ILs with different cations, such as imidazolium and pyrrolidinium (B1226570) derivatives. nih.govresearchgate.net These studies have revealed that the Zn²⁺ ion is typically coordinated by six oxygen atoms from the TFSI⁻ anions in an octahedral geometry, regardless of the specific IL cation. nih.gov However, the nature of the IL cation can have a subtle influence on the spatial arrangement of the TFSI⁻ anions in the first solvation shell of the Zn²⁺ ion. nih.gov This can lead to a mixture of zinc-TFSI complexes with slightly different coordination numbers and geometries. nih.gov

For instance, in some ILs, the coordination sphere of Zn²⁺ might consist of a mix of monodentate and bidentate TFSI⁻ ligands. nih.gov The ratio of these different coordination modes can be subtly influenced by the specific IL cation. nih.gov The interaction between the IL cation and the TFSI⁻ anion also plays a role; stronger cation-anion interactions in the IL can lead to a less direct coordination of TFSI⁻ to the Zn²⁺ ion. nih.gov

The choice of the IL cation can also impact the electrochemical behavior of the system. For example, studies on zinc electrodeposition from different imidazolium-based ILs have shown that varying the cation can shift the deposition potential of zinc. nih.gov This is attributed to the differences in the zinc species present in the electrolytes, which are a direct consequence of the varying interactions between the IL cations and the TFSI⁻ anions. nih.gov

Solvation Engineering for Tailored Electrochemical Properties

Solvation engineering, which involves the deliberate manipulation of the solvation structure of the Zn²⁺ ion, is a powerful strategy for optimizing the electrochemical properties of Zn(TFSI)₂-based electrolytes for applications such as zinc-ion batteries. lbl.govresearchgate.net By carefully selecting the solvent or a mixture of solvents, it is possible to control the coordination environment of Zn²⁺, which in turn influences factors like ionic conductivity, electrochemical stability, and the nature of the solid-electrolyte interphase (SEI) formed on the zinc anode. lbl.govosti.gov

A key approach in solvation engineering is the use of co-solvents or additives to modify the primary solvation sheath of the Zn²⁺ ion. In non-aqueous electrolytes, for instance, the addition of a solvent with a high donor number can lead to its preferential coordination to Zn²⁺, displacing the TFSI⁻ anions from the inner solvation shell. This alteration of the solvation structure can lead to improved electrochemical performance, such as higher coulombic efficiency and enhanced anodic stability. lbl.govosti.gov For example, acetonitrile (B52724) and propylene (B89431) carbonate have been shown to be effective solvents for Zn(TFSI)₂ electrolytes, enabling highly reversible zinc deposition with high coulombic efficiency (≥99%) and a wide electrochemical window. lbl.govosti.gov

High-concentration electrolytes, often termed "water-in-salt" electrolytes in aqueous systems or "solvate ionic liquids" in non-aqueous systems, represent another important strategy in solvation engineering. researchgate.net In these systems, the limited amount of solvent molecules forces the anions to participate in the primary solvation shell of the cation. This unique coordination environment can promote the formation of a stable and protective SEI on the zinc electrode, which is crucial for suppressing the growth of zinc dendrites and improving the long-term cycling stability of zinc-anode batteries. d-nb.info The weakly coordinating nature of the TFSI⁻ anion is particularly advantageous in this context, as it allows for a greater degree of freedom in tuning the solvation structure by varying the solvent and salt concentration.

The table below provides an overview of different solvation engineering strategies for Zn(TFSI)₂ electrolytes and their impact on electrochemical properties.

Catalytic Applications and Mechanistic Insights of Zinc Bis Trifluoromethylsulfonyl Imide

Lewis Acidity and Superacidity Characterization of Zinc Bis(trifluoromethylsulfonyl)imide Catalysts

The catalytic efficacy of this compound, Zn(NTf₂)₂, is fundamentally rooted in its pronounced Lewis acidic character. mdpi.com The zinc(II) ion, with its d¹⁰ electron configuration, is coordinatively unsaturated and acts as a potent electron-pair acceptor. mdpi.comlibretexts.org This inherent Lewis acidity is significantly amplified by the presence of the bis(trifluoromethylsulfonyl)imide (NTf₂⁻) anions. The NTf₂⁻ anion is an exceptionally weakly coordinating anion due to the strong electron-withdrawing nature of the two trifluoromethylsulfonyl groups, which delocalize the negative charge over a large surface area. This poor coordination ability enhances the effective positive charge on the zinc center, thereby increasing its Lewis acidity. chemrxiv.orgresearchgate.net

Studies comparing salts of bis(trifluoromethylsulfonyl)imide with other weakly coordinating anions, such as triflate (OTf⁻), have demonstrated that TFSI⁻ salts are systematically more effective Lewis acids. chemrxiv.orgresearchgate.net This heightened acidity has led to Zn(NTf₂)₂ being classified as a Lewis superacid catalyst in certain contexts, capable of activating even weakly basic substrates. academie-sciences.fr For instance, its ability to catalyze the ring-opening polymerization of 1,3-dioxolane (B20135) is attributed to its strong Lewis acidic nature. d-nb.info The combination of a hard Lewis acid (Zn²⁺) with a soft, bulky, and non-coordinating anion (NTf₂⁻) creates a catalyst that is both highly active and soluble in a range of organic media, making it attractive for various applications in catalysis. chemrxiv.org

Applications in Stereoselective and Enantioselective Organic Transformations

This compound has proven to be an exceptional catalyst for controlling the stereochemical outcome of various organic reactions. Its ability to coordinate with substrates allows for the creation of a chiral environment that can direct the approach of reagents, leading to high levels of stereoselectivity and enantioselectivity. alfachemic.comnih.gov

The Friedel-Crafts reaction, a cornerstone of C-C bond formation, has been significantly advanced by the use of Zn(NTf₂)₂ as a catalyst. wikipedia.org It is particularly effective in the enantioselective Friedel-Crafts alkylation of heterocyclic compounds like pyrroles and indoles. alfachemic.comsigmaaldrich.comfishersci.caresearchgate.net For example, the reaction between pyrroles and β-trifluoromethyl acrylates proceeds with high enantioselectivity in the presence of a catalytic amount of Zn(NTf₂)₂ and a chiral ligand. The Lewis acidic zinc center activates the acrylate, while the chiral ligand environment dictates the facial selectivity of the nucleophilic attack from the pyrrole.

Furthermore, Zn(NTf₂)₂ has been successfully employed in the Friedel-Crafts allylation of activated aromatic rings using allyl acetates as the alkylating agents. academie-sciences.fr This method is notable for its mild reaction conditions and low catalyst loading (e.g., 3 mol%), selectively yielding mono-allylated products with a strong preference for the para isomer. academie-sciences.fr

Table 1: this compound in Friedel-Crafts Alkylation

| Substrate 1 | Substrate 2 | Product Type | Key Feature |

|---|---|---|---|

| Pyrroles | β-CF₃ Acrylates | Chiral β-CF₃-α-amino acid precursors | Enantioselective |

| Indoles | Nitroalkenes | Indolyl(nitro)alkanes | Enantioselective |

| Anisole | Prenyl Acetate | Mono-allylated aromatics | High para-selectivity |

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, and its stereoselectivity is crucial for complex molecule synthesis. rsc.org this compound serves as an effective Lewis acid catalyst for these cycloadditions, promoting stereoselective outcomes. alfachemic.comsigmaaldrich.comfishersci.ca By coordinating to the dienophile, the zinc catalyst lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), thereby accelerating the reaction rate and enhancing the endo/exo selectivity. While specific examples detailing the performance of Zn(NTf₂)₂ are specialized, related systems using the NTf₂⁻ anion have shown superiority over traditional catalysts like TMSOTf, indicating the anion's beneficial role in these transformations. researchgate.net The use of related metal triflimides has also been explored in Diels-Alder reactions, often showing improved yields and selectivities compared to uncatalyzed reactions. ijacskros.com

The catalytic activity of this compound extends to more complex transformations, including tandem or domino reactions. It is particularly adept at catalyzing tandem cyclopropane (B1198618) ring-opening/Conia-ene cyclization processes. alfachemic.comsigmaaldrich.comfishersci.ca In these reactions, the Lewis acidic zinc center facilitates the opening of the strained cyclopropane ring to generate a reactive intermediate, which then undergoes an intramolecular ene reaction to form a new cyclic product in a single synthetic operation.

Moreover, Zn(NTf₂)₂ has demonstrated significant utility in catalyzing ring-opening polymerizations (ROP). d-nb.info A notable example is the in-situ ROP of 1,3-dioxolane (DOL), where the catalyst not only provides the necessary Zn²⁺ ions but also initiates the polymerization of the cyclic DOL solvent. d-nb.info This dual role highlights the compound's versatility. Similar applications have been found in the ROP of lactide to form polylactide (PLA), a biodegradable polymer. rsc.orgrsc.orgnih.gov Zinc complexes, in general, are effective initiators for such polymerizations, and the high Lewis acidity of Zn(NTf₂)₂ makes it a potent candidate for these processes. nih.govresearchgate.net

Catalysis in Aromatic Functionalization Reactions

Beyond C-C bond formation, this compound is a valuable catalyst for the direct functionalization of aromatic rings, a key process in the synthesis of pharmaceuticals, agrochemicals, and materials. sci-hub.se

Aromatic Nitration: The introduction of a nitro group onto an aromatic ring is a fundamental electrophilic aromatic substitution. masterorganicchemistry.com Zn(NTf₂)₂ has been identified as an effective catalyst for aromatic nitration. alfachemic.comsigmaaldrich.comfishersci.ca Metal bis[(perfluoroalkyl)sulfonyl]imides, in general, have been employed as novel Lewis acid catalysts for the nitration of aromatic compounds using nitric acid. researchgate.net The Lewis acid activates the nitrating agent (e.g., HNO₃), facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic ring. organic-chemistry.org This catalytic approach can offer milder conditions and improved selectivity compared to traditional mixed-acid (H₂SO₄/HNO₃) methods. scispace.com

Aromatic Acylation: Friedel-Crafts acylation is another vital transformation for functionalizing arenes. wikipedia.org Metal bis(trifluoromethylsulfonyl)amide complexes, including the zinc variant, have been shown to be highly efficient catalysts for Friedel-Crafts acylation, often proceeding in the absence of a solvent or in ionic liquids. researchgate.net This allows for the recycling and reuse of the catalyst. In some cases, the use of milder Lewis acids like zinc salts can be advantageous, particularly when the aromatic ring is activated, allowing the reaction to proceed with catalytic quantities of the promoter. wikipedia.orgorganic-chemistry.org

Table 2: Aromatic Functionalization Reactions Catalyzed by Zn(NTf₂)₂

| Reaction Type | Reagent | Substrate Example | Key Advantage |

|---|---|---|---|

| Aromatic Nitration | Nitric Acid | Benzene derivatives | Mild conditions, potential for recyclability |

| Friedel-Crafts Acylation | Acyl Halides/Anhydrides | Anisole | High efficiency, solvent-free options |

Reaction Kinetics and Selectivity Enhancement in this compound Catalyzed Processes

The use of this compound as a catalyst often leads to significant enhancements in both reaction rates and selectivity. alfachemic.com Its strong Lewis acidity can accelerate reactions by effectively activating electrophiles. For instance, in ring-opening polymerizations, kinetic studies have shown that reaction parameters such as temperature and solvent polarity can significantly influence the rate of chain initiation. rsc.org In some zinc-catalyzed ROPs, the reaction has been found to follow first-order kinetics. nih.gov

Catalyst Recyclability and Reusability in Ionic Liquid and Solvent-Free Environments

The sustainability and economic viability of catalytic processes heavily rely on the ability to recycle and reuse the catalyst over multiple cycles without significant loss of activity. This compound, often utilized in ionic liquids and under solvent-free conditions, presents distinct opportunities and challenges for its recovery and subsequent reuse. The choice of reaction medium plays a crucial role in the strategy employed for catalyst recycling.

In ionic liquid systems, the non-volatile nature of both the catalyst and the solvent can be leveraged for effective separation of volatile products and reactants. Distillation is a common method to remove products from the reaction mixture, leaving the catalyst dissolved in the ionic liquid, ready for the next batch. For reactions involving products that are immiscible with the ionic liquid, simple decantation or extraction with a suitable organic solvent can be employed to isolate the product, retaining the catalyst in the ionic liquid phase. The efficiency of this approach is contingent on the catalyst's stability in the ionic liquid over extended periods and at the temperatures required for product removal. Research on various zinc-based catalysts in ionic liquids has demonstrated the potential for high recyclability. For instance, novel Zn-based task-specific ionic liquids (Zn-TSILs) developed for the coupling of carbon dioxide and epoxides were shown to be easily recyclable without a significant loss of activity, highlighting the promise for similar systems involving this compound. rsc.org Similarly, Lewis acidic ionic liquids composed of choline (B1196258) chloride and zinc chloride have been successfully reused in Diels-Alder reactions with no noticeable drop in activity after product separation. rsc.org

Solvent-free reactions, while inherently "greener" by eliminating the need for a solvent, require different strategies for catalyst recovery. One common approach involves the precipitation of the product or the catalyst at the end of the reaction. If the product is a solid, the catalyst can sometimes be washed away with a minimal amount of a solvent in which the catalyst is soluble but the product is not. Conversely, if the catalyst is sparingly soluble in a particular solvent that dissolves the product, the reaction mixture can be treated with this solvent to extract the product, followed by filtration to recover the solid catalyst. Studies on the recyclability of Zinc(II) triflate (Zn(OTf)2), a related zinc salt, in solvent-free syntheses have shown that it can be effectively recovered and reused for several cycles with only a slight decrease in product yield. For example, in the synthesis of propargylamines, Zn(OTf)2 was reused with consistent efficacy over five runs.

The immobilization of the catalyst on a solid support is another effective strategy to facilitate its recovery in both ionic liquid and solvent-free systems. By anchoring the zinc catalyst to a solid matrix, such as silica (B1680970) or a polymer, it can be easily separated by filtration at the end of the reaction. This approach of heterogenization combines the high activity of a homogeneous catalyst with the ease of separation of a heterogeneous catalyst. For instance, magnetic zinc ferrites modified with supported ionic liquids have been shown to be highly reusable, with the catalyst being easily recovered using an external magnet for five consecutive cycles without a significant decrease in its catalytic activity. scielo.org.mx While specific studies on the immobilization of this compound are not abundant, the principles and successes demonstrated with other zinc catalysts suggest a promising avenue for enhancing its recyclability.

The following tables present data from studies on the reusability of analogous zinc catalysts in solvent-free and ionic liquid-like environments, illustrating the potential for effective recycling.

Table 1: Reusability of Zinc-N-confused porphyrin complex in Solvent-Free CO2 Fixation rsc.org

| Cycle | Conversion (%) |

| 1 | 98 |

| 2 | 97 |

| 3 | 96 |

| 4 | 95 |

Table 2: Reusability of a Zn-based Ionic Liquid Catalyst in the Cycloaddition of CO2 and Epoxides rsc.org

| Cycle | Yield (%) |

| 1 | 95 |

| 2 | 94 |

| 3 | 93 |

| 4 | 93 |

| 5 | 92 |

Table 3: Reusability of Magnetic Zinc Ferrites with Supported Ionic Liquid in CO2 Cycloaddition scielo.org.mx

| Cycle | Yield (%) |

| 1 | 96 |

| 2 | 95 |

| 3 | 94 |

| 4 | 93 |

| 5 | 92 |

Electrochemical Research and Energy Storage Applications of Zinc Bis Trifluoromethylsulfonyl Imide

Electrolyte Formulation and Performance in Advanced Battery Systems

Nonaqueous Electrolyte Systems for Zinc-Ion Batteries

The development of nonaqueous electrolytes is crucial for high-performance zinc-ion batteries (ZIBs) as they can suppress the hydrogen evolution reaction and other side reactions that are common in aqueous systems. researchgate.net The use of organic solvents and ionic liquids as alternatives to water has been a key area of research.

One notable example of a nonaqueous electrolyte system involves a 1 M solution of zinc bis(trifluoromethylsulfonyl)imide (Zn(TFSI)2) in acetonitrile (B52724) (AN). rsc.org This formulation has been successfully employed in zinc-ion batteries that utilize a graphite (B72142) cathode. rsc.org The schematic of such a Zn-graphite battery during discharge is illustrated in research, showcasing the movement of ions between the electrodes. researchgate.net The performance of this system is characterized by distinct charge/discharge curves at a current density of 50 mA g⁻¹, a stable rate capability, and long-term cycling stability at 1.0 A g⁻¹ after rate testing. researchgate.net

Ionic liquids (ILs), which are salts that are liquid at or near room temperature, are also promising nonaqueous solvents due to their high ionic conductivity, low volatility, and excellent stability. researchgate.net For instance, an electrolyte was formulated using Zn(TFSI)2 as the zinc salt and N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide as the non-aqueous solvent, with a concentration of 1 mol/L. google.com This type of zinc-based dual-ion battery is designed to overcome the corrosion and poor cycle performance associated with aqueous electrolytes, offering the potential for high capacity and stable cycling. google.com

The following table summarizes the composition and performance of selected nonaqueous electrolyte systems utilizing this compound.

| Electrolyte Composition | Cathode Material | Key Performance Metrics |

| 1 M Zn(TFSI)2 in Acetonitrile (AN) | Graphite | Stable charge/discharge profiles, good rate capability, and long-term cycling stability. researchgate.net |

| 1 mol/L Zn(TFSI)2 in N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide | Porous Carbon | Aims for high capacity and stable cycle performance. google.com |

Deep Eutectic Electrolytes Incorporating this compound

Deep eutectic solvents (DESs) represent another class of non-aqueous electrolytes that have gained significant attention for their potential in battery applications. mdpi.com These solvents are typically formed by mixing a Lewis or Brønsted acid and base, resulting in a eutectic mixture with a melting point significantly lower than its individual components. mdpi.com DESs share many advantageous properties with ionic liquids, such as low vapor pressure, good thermal stability, and non-flammability, but are often simpler to synthesize from low-cost, biodegradable materials. mdpi.com

In the context of zinc-ion batteries, DES-based electrolytes have shown promise in enabling reversible plating and stripping of zinc while suppressing the formation of dendrites. mdpi.com A common DES formulation involves the mixture of acetamide (B32628) (ACE) and this compound (Zn(TFSI)2). dtu.dk Research has explored the impact of varying the ratio of acetamide to Zn(TFSI)2 on the electrolyte's properties. dtu.dk

Furthermore, the incorporation of polymers into DESs to form gel electrolytes has been investigated. For example, gels composed of a eutectic mixture of acetamide and Zn(TFSI)2 with poly(ethylene oxide) (PEO) have been prepared. dtu.dk The molecular weight and concentration of PEO, as well as the acetamide/Zn(TFSI)2 ratio, were varied to study their effects on rheology, chemical structure, phase transitions, and ionic conductivity. dtu.dk Gels prepared with ultrahigh molecular-weight PEO exhibited pseudo-solid behavior and, interestingly, even higher ionic conductivity than the original liquid electrolyte. dtu.dk These gel electrolytes also demonstrated a reduction in dendritic growth. dtu.dk

Another approach involves the use of a supporting salt to create multifunctional dual-metal-salt derived ternary eutectic electrolytes (DMEEs). researchgate.net These DMEEs are constructed using zinc trifluoromethanesulfonate (B1224126) (Zn(OTF)2), a supporting salt like lithium bis(trifluoromethanesulfonyl)imide, and a neutral ligand such as N-methylacetamide. researchgate.net The supporting salt with weak lattice energy helps to reconstruct intermolecular interactions, leading to the formation of ion pairs and aggregates, which in turn tailors the Zn²⁺ solvation structure and the solid electrolyte interface (SEI). researchgate.net

The table below provides an overview of different deep eutectic electrolyte systems containing this compound and their key features.

| DES System | Additive(s) | Key Features |

| Acetamide (ACE) and Zn(TFSI)2 | None | Enables reversible plating/stripping of zinc and dendrite suppression. mdpi.com |

| Acetamide (ACE) and Zn(TFSI)2 | Poly(ethylene oxide) (PEO) | Forms a gel electrolyte with pseudo-solid behavior and potentially higher ionic conductivity. dtu.dk Reduces dendritic growth. dtu.dk |

| Zinc trifluoromethanesulfonate (Zn(OTF)2), N-methylacetamide, and Lithium bis(trifluoromethanesulfonyl)imide | None | Forms a dual-metal-salt derived ternary eutectic electrolyte (DMEE). researchgate.net Tailors Zn²⁺ solvation structure and induces an inorganic-rich hybrid SEI. researchgate.net |

Mixed Solvent Electrolyte Systems and Ionic Conductivity Optimization

An example of this approach is the addition of conventional organic solvents like ethylene (B1197577) carbonate (EC) to a DES composed of lithium bis[(trifluoromethane)sulfonyl]imide (LiTFSI) and 2,2,2-trifluoroacetamide (TFA). acs.org The addition of EC was aimed at reducing the viscosity and enhancing ion transport in the electrolyte solution. acs.org Infrared spectroscopy studies of these mixtures revealed changes in the C=O stretching band, indicating interactions between the DES components and the added organic solvent. acs.org

In the realm of polymer electrolytes, the incorporation of ionic liquids has been shown to enhance ionic conductivity. Novel ionic liquid-incorporated Zn-ion conducting polymer electrolyte membranes have been prepared using a polymer matrix of poly(vinylidene fluoride-hexafluoropropylene) (PVdF-HFP), 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate (EMITf), and zinc trifluoromethanesulfonate (Zn(Tf)2). mdpi.com The optimal membrane, with a specific mass ratio of components, exhibited a high degree of amorphousness and abundant nanopores. mdpi.com This optimized electrolyte membrane achieved a good ionic conductivity of approximately 1.44 × 10⁻⁴ S cm⁻¹ at room temperature. mdpi.com The enhancement in ionic conductivity was attributed to both the increase in the amorphous phase and the rise in mobile ions resulting from the addition of the ionic liquid. mdpi.com

The following table details examples of mixed solvent systems and their impact on ionic conductivity.

| Electrolyte System | Solvent/Additive | Resulting Ionic Conductivity |

| LiTFSI and 2,2,2-trifluoroacetamide (TFA) DES | Ethylene Carbonate (EC) | Aims to reduce viscosity and enhance ion transport. acs.org |

| PVdF-HFP, EMITf, and Zn(Tf)2 | 1-ethyl-3-methylimidazolium trifluoromethanesulfonate (EMITf) | ~1.44 × 10⁻⁴ S cm⁻¹ at room temperature. mdpi.com |

Electrochemical Stability and Anodic Behavior of this compound Electrolytes

The electrochemical stability of an electrolyte is defined by its electrochemical stability window (ESW), which is the range of electric potential where the electrolyte does not undergo degradation. nih.gov The anodic limit of this window is determined by the oxidation potential of the electrolyte's constituent anion, while the cathodic limit is determined by the reduction potential of the cation. nih.gov For electrolytes based on bis(trifluoromethylsulfonyl)imide (TFSI) anions, a wide electrochemical window is a key advantage. rsc.org

In nonaqueous systems, a phosphate-based electrolyte with dual cations (0.5 M Zn²⁺ and 1.0 M Na⁺ in trimethyl phosphate) demonstrated an expanded anodic stability up to 2.8 V versus Zn. rsc.org This high anodic stability is crucial for developing high-voltage zinc-based batteries. rsc.org

Interfacial Phenomena and Solid Electrolyte Interface (SEI) Formation in Zinc Anode Systems

The solid electrolyte interphase (SEI) is a passivation layer that forms on the surface of the anode during the initial charge-discharge cycles. nih.gov A stable and robust SEI is critical for preventing direct contact between the zinc metal and the electrolyte, thereby inhibiting corrosion, suppressing dendrite formation, and mitigating undesirable side reactions. nih.gov

In a significant development, a zinc fluoride-rich organic/inorganic hybrid SEI was observed to form in situ on a zinc anode when using an acetamide-Zn(TFSI)2 eutectic electrolyte. nih.gov This in-situ formation is attributed to the presence of anion-complexing zinc species with significantly lowered decomposition energies. nih.gov This protective interphase enables reversible zinc plating and stripping with nearly 100% Coulombic efficiency and prevents the formation of dendrites, even at high areal capacities. nih.gov The high performance is endowed by the fast ion migration and high mechanical strength of this SEI. nih.gov

The formation of a fluoride-rich SEI has also been observed in other systems, further emphasizing the beneficial role of fluoride (B91410) ions in creating a stable interface. For instance, the use of a ZnSiF6 additive in a standard ZnSO4 electrolyte facilitates the formation of a stable, fluorine-rich SEI on the zinc anode surface. nih.gov This SEI has a hierarchical structure, primarily composed of porous alkali zinc sulfate (B86663) with embedded ZnF2, which promotes rapid zinc ion desolvation and transport, enhances corrosion resistance, and mitigates hydrogen evolution. nih.gov

Similarly, in solid-state zinc-iodine batteries, a fluoride-rich SEI formed on the zinc anode promotes horizontal zinc growth, mitigates dendrite penetration, and enhances battery cycle life. materialsfutures.org This SEI also hinders the iodine ion shuttle effect, reducing corrosion of the zinc foil. materialsfutures.org Symmetric batteries employing such an electrolyte have demonstrated excellent cycling performance, maintaining stability for approximately 5000 hours at room temperature. materialsfutures.org

The table below highlights key aspects of SEI formation in zinc anode systems.

| Electrolyte System | SEI Composition | Key Benefits of the SEI |

| Acetamide-Zn(TFSI)2 eutectic electrolyte | Zinc fluoride-rich organic/inorganic hybrid nih.gov | Enables reversible and dendrite-free zinc plating/stripping with high Coulombic efficiency. nih.gov |

| ZnSO4 electrolyte with ZnSiF6 additive | Fluorine-rich, hierarchical structure with porous alkali zinc sulfate and embedded ZnF2 nih.gov | Promotes rapid zinc ion desolvation and transport, enhances corrosion resistance, and mitigates hydrogen evolution. nih.gov |

| Solid-state electrolyte for zinc-iodine batteries | Fluoride-rich materialsfutures.org | Promotes horizontal zinc growth, mitigates dendrite penetration, enhances cycle life, and reduces zinc foil corrosion. materialsfutures.org |

Tailoring SEI for Dendrite-Free Zinc Deposition

The formation of a stable and uniform solid electrolyte interphase (SEI) is critical for achieving dendrite-free zinc deposition, a major challenge in the development of rechargeable zinc-based batteries. While the notorious dendritic growth of zinc has hindered its practical application, research has shown that engineering the SEI layer can effectively suppress this issue. nih.govnih.gov An effective SEI can shield the zinc anode from direct contact with the electrolyte, preventing side reactions and promoting uniform zinc ion flux. researchgate.net

In electrolytes containing fluorinated anions like bis(trifluoromethylsulfonyl)imide (TFSI⁻), the decomposition of the anion can contribute to the formation of a zinc fluoride (ZnF₂) component in the SEI. This ZnF₂-rich interface possesses high interfacial energy, which enhances the migration rate of zinc ions parallel to the electrode surface. researchgate.net This lateral migration promotes the even deposition of zinc ions, thereby inhibiting the vertical growth of dendrites. researchgate.net The function of this ZnF₂ layer is analogous to the protective fluoride layers (LiF, NaF, KF) observed in other alkali and alkaline-earth metal battery systems. researchgate.net By creating a physical and electrochemical barrier, the tailored SEI prevents uncontrolled dendrite formation and improves the cycling stability and safety of zinc anodes. researchgate.netmdpi.com The introduction of specific additives into the electrolyte is another strategy to modify the SEI and obtain dendrite-free zinc deposits with nanocrystalline structures. researchgate.net

Spectroscopic and Voltammetric Investigations of Zinc Electrodeposition Mechanisms

Spectroscopic and voltammetric studies are crucial for understanding the fundamental mechanisms of zinc electrodeposition from electrolytes containing this compound. Techniques like cyclic voltammetry reveal the redox behavior of the Zn/Zn(II) couple, which is often a quasi-reversible process in ionic liquid-based electrolytes. researchgate.net

Research comparing this compound (Zn(TFSI)₂) with other zinc salts, such as zinc chloride (ZnCl₂), in a 1-butyl-1-methylpyrrolidinium (B1250683) bis((trifluoromethyl)sulfonyl)imide ([BMP][TFSI]) ionic liquid shows significant differences in voltammetric behavior. semanticscholar.org While the Zn(TFSI)₂ solution exhibits a single redox couple, the ZnCl₂ solution shows two, suggesting the formation of different Zn(II) species—one coordinated by TFSI⁻ and another partially coordinated by Cl⁻. semanticscholar.org This difference in coordination directly impacts the electrochemical process. semanticscholar.orgrsc.org Raman spectroscopy has been used to investigate the coordination of Zn²⁺ ions, showing that the number of anions bound to each Zn²⁺ ion varies depending on the electrolyte composition. rsc.org

Further studies using chronoamperometry indicate that the nucleation of zinc often follows a 3-dimensional (3D) progressive nucleation model with diffusion-controlled growth, a mechanism that can be independent of the specific zinc salt used. semanticscholar.org However, the source of the Zn(II) ion, whether from Zn(TFSI)₂ or other salts, can significantly influence the deposition/stripping efficiency. semanticscholar.org

| Parameter | Electrolyte System 1: Zn(TFSI)₂ in [BMP][TFSI] | Electrolyte System 2: ZnCl₂ in [BMP][TFSI] | Reference |

| Voltammetric Behavior | One redox couple observed. | Two distinct redox couples observed. | semanticscholar.org |

| Proposed Zn(II) Species | TFSI⁻-coordinated Zn(II) species. | Partially Cl⁻-coordinated and TFSI⁻-coordinated Zn(II) species. | semanticscholar.org |

| Nucleation Mechanism | 3D progressive nucleation with diffusion-controlled growth. | 3D progressive nucleation with diffusion-controlled growth. | semanticscholar.org |

| Deposition/Stripping Efficiency | High efficiency observed. | Lower efficiency compared to the Zn(TFSI)₂ system. | semanticscholar.org |

Influence of Electrolyte Composition on Deposit Morphology

The composition of the electrolyte, including the type of anion, cation, and the presence of additives, has a profound impact on the surface morphology, crystal shape, and crystallographic orientation of the electrodeposited zinc. researchgate.netrsc.org When using electrolytes containing TFSI⁻ or similar trifluoromethylsulfonate anions, the resulting zinc deposits can vary significantly.

Studies have shown that in choline (B1196258) chloride-urea deep eutectic solvents, the use of zinc salts with anions like trifluoromethylsulfonate is beneficial for producing uniform, non-dendritic zinc morphologies. researchgate.net The surface morphology of zinc deposits prepared from Zn(TFSI)₂ and ZnCl₂ salts in an ionic liquid at 80°C was not significantly distinguishable, but it did change apparently with the electrodepositing potential. semanticscholar.org

The addition of even small amounts of other substances can drastically alter the deposit. For instance, introducing an additive like 1,2-dimethyl-3-(trifluoromethyl)-1H-pyrazol-2-ium trifluoromethylsulfonate into an electrolyte inhibits zinc nucleation due to its adsorption on the electrode surface, which in turn influences the deposit's morphology and preferred crystal orientation. researchgate.net Similarly, the presence of water in ionic liquid electrolytes significantly influences the surface morphology of the deposited zinc. researchgate.net These findings underscore the critical role of the complete electrolyte formulation in controlling the final structure of the zinc deposit. rsc.org

| Electrolyte System | Observed Deposit Morphology | Key Influencing Factor | Reference |

| 0.2 M Zn(TfO)₂ in [EMIm]TfO | Varies with potential and additives. | Additive adsorption inhibits nucleation. | researchgate.net |

| 50 mM Zn(TFSI)₂ in [BMP][TFSI] | Morphology is dependent on the deposition potential. | Deposition potential. | semanticscholar.org |

| Zn(OTf)₂ in ChCl-urea DES | Uniform, non-dendritic morphology. | Anion type (trifluoromethylsulfonate). | researchgate.net |

| [MIm]TfO, [EMIm]TfO, [EMMIm]TfO with Zn(TfO)₂ | Morphology and crystal orientation are markedly affected. | Cation of the ionic liquid. | rsc.org |

Advanced Supercapacitor Architectures Utilizing this compound as Electrolyte

This compound and other TFSI-based salts are being explored as electrolytes in advanced supercapacitors, also known as electrochemical capacitors (ECs), due to their favorable properties. researchgate.net The use of these salts in non-aqueous solvents like acetonitrile can lead to high performance. In a comparative study of various 1 M MeTFSI (Me = Li, Na, K, Cs, Mg) salts, the electrolyte with KTFSI delivered high power and energy density, demonstrating the potential of this class of materials for high-performance ECs. researchgate.net

| Device Type | Electrolyte | Key Performance Metrics | Reference |

| Flexible Supercapacitor | Ionogel with [EMIM][TFSI] | Voltage Window: 2.4 V; Energy Density: 35.1 Wh/kg; Capacitance Retention: 94.3% after 10,000 cycles. | acs.org |

| Electrochemical Capacitor | 1 M KTFSI in Acetonitrile | High power and energy density. | researchgate.net |

| Zn-ion Hybrid Supercapacitor | Zn(TFSI)₂ in various solvents | Serves as a common electrolyte for zinc-based energy storage devices. | acs.org |

Dual-Ion and Hybrid Battery Chemistries Employing this compound Anions

This compound is a key electrolyte component in the emerging fields of zinc-based dual-ion and hybrid batteries. These battery concepts offer promising alternatives to conventional lithium-ion technologies, leveraging the low cost and high safety of zinc. google.com In a dual-ion battery, both cations (Zn²⁺) and anions (TFSI⁻) from the electrolyte participate in the electrochemical reactions at the respective electrodes. rsc.org

A patented zinc-based dual-ion battery utilizes a 1 mol/L solution of this compound in N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide as the non-aqueous electrolyte. google.com In this system, the negative electrode active material (e.g., activated carbon) adsorbs and desorbs zinc ions, while the positive electrode material (e.g., expanded graphite) reversibly intercalates the bis(trifluoromethylsulfonyl)imide anions. google.com The use of such a non-aqueous electrolyte helps to overcome the corrosion and poor cycling performance often associated with aqueous systems. google.com

In zinc hybrid batteries, Zn(TFSI)₂ is one of the most common fluorinated zinc salts used in non-aqueous electrolytes. acs.org These systems combine a zinc anode with a cathode that can store a different type of ion, or function based on a different chemical principle. The properties of the TFSI⁻ anion, such as its electrochemical stability and ability to enable good ion transport, are crucial for the performance of these advanced battery chemistries. acs.orgresearchgate.net

| Battery Type | Electrolyte System | Role of Zn(TFSI)₂ | Anode/Cathode Chemistry | Reference |

| Zinc-based Dual-Ion Battery | 1 M Zn(TFSI)₂ in [C₄mpyr][TFSI] | Provides both mobile Zn²⁺ cations and TFSI⁻ anions. | Anode: Activated Carbon (Zn²⁺ adsorption/desorption); Cathode: Expanded Graphite (TFSI⁻ intercalation/deintercalation). | google.com |

| Rechargeable Zinc Hybrid Battery | Zn(TFSI)₂ in non-aqueous solvents (e.g., DMSO) | Common fluorinated zinc salt enabling Zn²⁺ transport. | Anode: Zinc metal; Cathode: Varies (e.g., Na-ion host material). | acs.org |

Advanced Materials Science and Polymer Applications of Zinc Bis Trifluoromethylsulfonyl Imide

Incorporation into Poly(ionic-liquid) Matrices for Gas Separation Applications

The integration of zinc bis(trifluoromethylsulfonyl)imide into poly(ionic-liquid) (PIL) matrices is a promising strategy for developing advanced gas separation membranes. The bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) anion is particularly favored for its affinity towards carbon dioxide (CO₂), a key feature in membranes designed for CO₂ capture. mdpi.com The incorporation of ionic liquids (ILs) into polymer matrices can create what are known as mixed matrix membranes (MMMs), which aim to combine the processability of polymers with the superior gas separation properties of the IL. mdpi.comnih.gov

Research into IL-based membranes has shown that the choice of both the cation and the anion of the ionic liquid plays a crucial role in the membrane's performance. While broad research has been conducted on various imidazolium (B1220033) and pyrrolidinium-based ILs with the [Tf₂N]⁻ anion, the specific use of zinc as the cation introduces unique coordination chemistry that can influence the polymer-IL interaction and, consequently, the gas transport properties. acs.org The presence of the zinc ion can create specific interactions within the polymer matrix, potentially leading to a more ordered structure and enhanced selectivity.

The fabrication of these membranes often involves immobilizing the ionic liquid within a porous polymer support, creating a supported ionic liquid membrane (SILM), or blending the IL with a polymer to form a composite membrane. acs.orgnih.gov Studies on similar systems have demonstrated that increasing the ionic liquid loading can improve CO₂/CH₄ and CO₂/N₂ selectivities. nih.gov For instance, in ZIF-8 based mixed matrix membranes, the incorporation of ILs with the [Tf₂N]⁻ anion has been shown to enhance CO₂ selectivity. mdpi.comnih.gov While specific data on this compound is still emerging, the established benefits of the [Tf₂N]⁻ anion suggest a strong potential for this compound in developing highly selective gas separation membranes.

Table 1: Effect of Ionic Liquid Loading on CO₂ Selectivity in ZIF-8 Based Membranes This table is representative of the general effect of [Tf₂N]⁻ based ILs on gas separation and is intended to be illustrative of the expected impact of this compound.

| Ionic Liquid Loading | CO₂/CH₄ Selectivity Improvement | CO₂/N₂ Selectivity Improvement |

|---|---|---|

| Low | Moderate | Moderate |

| High | Significant | Significant |

Modifiers for High-Performance Polymer Composites

This compound serves as a functional additive in high-performance polymer composites, influencing their mechanical, thermal, and curing properties.

The incorporation of ionic liquids with the bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion, such as this compound, can significantly impact the thermomechanical properties of polymer networks. Molecular dynamics simulations of poly(ionic liquid)s have shown that strong electrostatic interactions between the cationic polymer backbone and the TFSI⁻ anions contribute to the structural integrity of the material. nih.gov

Table 2: Influence of Anion Size on Poly(ionic liquid) Properties This table illustrates the general trend of anion size on polymer properties and provides context for the expected behavior of TFSI⁻ based systems.

| Anion | Anion Size | Glass Transition Temperature (Tg) | Elastic Modulus |

|---|---|---|---|

| Cl⁻ | Small | Higher | Higher |

| TFSI⁻ | Large | Lower | Lower |

In elastomer systems, ionic liquids containing the bis(trifluoromethylsulfonyl)imide (TFSI) anion have been investigated as additives to fine-tune the curing process and the final properties of the vulcanizates. semanticscholar.org The addition of these ionic liquids can act as a vulcanization accelerator, reducing the optimal vulcanization time and temperature. semanticscholar.org This is attributed to the interaction of the ionic liquid with the vulcanizing agents and the polymer chains.

Specifically, the presence of zinc ions from this compound can have a pronounced effect. Zinc oxide (ZnO) is a well-known activator in the sulfur vulcanization of rubbers, where it forms zinc-based complexes that are crucial for the crosslinking reaction. mdpi.com The use of a soluble zinc salt like this compound could offer a more homogeneous distribution of zinc ions throughout the rubber matrix, potentially leading to a more efficient and uniform crosslinking process.

Studies on nitrile rubber (NBR) elastomers have shown that increasing the Zn²⁺ content can lead to a significant reinforcement effect, increasing the tensile strength, modulus, and hardness with minimal loss of toughness and elasticity. researchgate.net This is attributed to the formation of coordination-based physical crosslinks in addition to the covalent sulfur crosslinks. researchgate.net Therefore, this compound can be a powerful tool for tailoring the crosslink density and, consequently, the mechanical properties of elastomers.

Table 3: Effect of Zn²⁺ Content on Mechanical Properties of NBR Elastomers This table is based on findings related to the impact of zinc ions on elastomer properties and is representative of the expected effects of this compound.

| Zn²⁺ Content | Tensile Strength | Young's Modulus | Hardness |

|---|---|---|---|

| Low | Increased | Increased | Increased |

| High | Further Increased | Further Increased | Further Increased |

Enhancement of Electrical Properties and Environmental Responsiveness in Conductive Polymers

This compound is also being explored for its potential to enhance the electrical properties of conductive polymers and to impart environmental responsiveness. In the field of polymer electrolytes for battery applications, the incorporation of zinc salts is key for developing zinc-ion conducting systems.

The addition of an ionic liquid containing the bis(trifluoromethylsulfonyl)imide anion to a polymer blend has been shown to enhance the number of free zinc ions, leading to a significant increase in ionic conductivity. researchgate.net For example, in a poly(vinyl chloride)/poly(ethyl methacrylate) blend, the addition of 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide to a zinc triflate-containing system resulted in a notable increase in ionic conductivity. researchgate.net This suggests that using this compound directly could be an effective strategy for creating highly conductive gel polymer electrolytes for zinc-ion batteries. researchgate.netresearchgate.net

Furthermore, the electrical properties of certain conductive polymers can be sensitive to environmental factors such as humidity. acs.org The ionic nature of this compound can contribute to the hygroscopic properties of the polymer composite, leading to changes in ionic conductivity with varying humidity levels. This responsiveness can be harnessed for applications in sensors and other smart materials. The porous and three-dimensional structure of conductive polymers like polyaniline (PANI) and polypyrrole (PPy) provides an ideal framework for incorporating ionic species, which can modulate their electrical and electrochemical behavior. mdpi.com

Table 4: Ionic Conductivity of a PVC/PEMA-Zn(OTf)₂ System with Added Ionic Liquid This table is based on a study of a similar system and illustrates the potential impact of incorporating an ionic liquid with the bis(trifluoromethylsulfonyl)imide anion on ionic conductivity.

| Ionic Liquid Content (wt%) | Ionic Conductivity (S/cm⁻¹) at Room Temperature |

|---|---|

| 0 | Baseline |

| 80 | 1.10 × 10⁻⁴ |

Computational and Theoretical Investigations of Zinc Bis Trifluoromethylsulfonyl Imide

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Transport Properties

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior and bulk properties of materials. For Zn(TFSI)₂, MD simulations are particularly valuable for studying its properties in electrolyte solutions.

MD simulations have been extensively used to examine the coordination and transport properties of Zn(TFSI)₂ in ionic liquid electrolytes, such as N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (pyr₁₄TFSI). researchgate.netfigshare.com These simulations, often employing polarizable force fields, can accurately predict bulk electrolyte transport properties, including ionic conductivity, viscosity, and self-diffusion coefficients. researchgate.net

Studies have shown that the divalent Zn²⁺ cation is typically coordinated by approximately six oxygen atoms from the TFSI⁻ anions. researchgate.net A key finding from these simulations is the significantly longer cation-anion residence times for divalent cations like Zn²⁺ compared to monovalent cations (e.g., Li⁺, Na⁺). researchgate.net This indicates slower desolvation kinetics for Zn²⁺ and suggests that the vehicular transport mechanism—where the cation moves together with its solvation shell—is dominant over the anion exchange mechanism. researchgate.net

The interface between the electrolyte and the electrode is critical for the performance of electrochemical devices like batteries. Understanding the processes at this interface is crucial for addressing issues such as dendrite formation. nih.gov

In situ studies combined with theoretical modeling have investigated the solid electrolyte interphase (SEI) that forms on zinc anodes in Zn(TFSI)₂-based electrolytes. researchgate.net It has been observed that in a 1 M Zn(TFSI)₂ aqueous electrolyte, the SEI formed is uneven and rich in inert zinc oxide (ZnO). researchgate.net This non-uniform SEI can trigger the propagation of zinc dendrites and the accumulation of "dead" zinc during repeated plating and stripping cycles, which is detrimental to battery performance. researchgate.net Interfacial modeling through MD simulations helps to visualize the arrangement of ions and solvent molecules at the electrode surface, providing a molecular-level explanation for these macroscopic observations and guiding the development of strategies, like electrolyte additives, to create more stable interfaces. nih.govmdpi.com

Theoretical Prediction of Catalytic Activity and Reaction Pathways

Zn(TFSI)₂ is known to be an effective Lewis acid catalyst for various organic reactions, including Friedel-Crafts alkylations and Diels-Alder reactions. chemicalbook.comsigmaaldrich.com Theoretical methods play a vital role in explaining its catalytic prowess and predicting reaction pathways.

DFT calculations are used to quantitatively evaluate the Lewis acidity and catalytic ability of Zn(TFSI)₂. acs.org This is achieved by analyzing parameters such as FMO energies, effective ionic charges, and NBO interaction energies, and correlating them with experimental results. acs.org To gain a deeper understanding of its catalytic role, theoretical models of reaction intermediates and transition states are constructed. For instance, DFT calculations of Zn(TFSI)₂-acrolein complexes help to elucidate the interactions between the catalyst and the substrate, providing insight into how the catalyst activates the dienophile in a Diels-Alder reaction. acs.org Furthermore, computational studies can be used to explore potential reaction pathways for processes where Zn(TFSI)₂ acts as a catalyst or precursor, helping to identify the most feasible mechanisms and guide experimental design. aalto.fi

Computational Approaches to Solvation and Coordination Phenomena

Computational and theoretical investigations, particularly Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations, have provided significant insights into the solvation and coordination behavior of zinc bis(trifluoromethylsulfonyl)imide, Zn(TFSI)₂. These methods allow for a molecular-level understanding of the interactions between the Zn²⁺ cation, the TFSI⁻ anion, and solvent molecules, which is crucial for applications in electrochemical systems like batteries.

Molecular dynamics simulations have been extensively employed to elucidate the solvation structure of the Zn²⁺ ion in various electrolyte systems containing Zn(TFSI)₂. In aqueous solutions, these simulations help in determining the coordination number of water molecules around the zinc cation and the arrangement of the TFSI⁻ anions. For instance, MD simulations performed with Gromacs have been used to construct systems of Zn²⁺ and TFSI⁻ ions in pure water or in mixtures with other solvents like sulfolane (B150427) to study the composition of the primary solvation shell. whut.edu.cn

In non-aqueous environments, such as ionic liquids, MD simulations have revealed the competitive coordination between the TFSI⁻ anion and the solvent molecules. For example, in 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquids, MD studies have been combined with X-ray absorption spectroscopy (XAS) to investigate the solvation of the Zn²⁺ ion. rsc.org These studies have shown that the coordination environment of Zn²⁺ is highly dependent on the nature of the solvent and the presence of any co-solvents or additives. A combination of EXAFS and MD has indicated that Zn²⁺ can be surrounded by a first solvation shell composed of six TFSI⁻ anions, each coordinating in a monodentate fashion through their oxygen atoms, forming stable octahedral complexes of the type [Zn(TFSI)₆]⁴⁻. nih.gov

DFT calculations have been instrumental in understanding the electronic structure and energetics of the coordination complexes formed by Zn²⁺ with TFSI⁻ and solvent molecules. These calculations can provide insights into the binding energies of different ligands to the zinc cation, which helps in predicting the most stable solvation structures. For example, DFT has been used to calculate the reduction potentials of different TFSI⁻ solvation structures, which is critical for understanding the electrochemical stability of the electrolyte. researchgate.net Furthermore, theoretical studies have explored the interaction of Zn²⁺ with various solvents and the TFSI⁻ anion to understand how the solvation environment influences ion transport and electrochemical properties. acs.org

The combination of MD simulations and DFT calculations has proven to be a powerful approach for a comprehensive understanding of the solvation and coordination phenomena of Zn(TFSI)₂. These computational methods not only complement experimental findings but also guide the design of new electrolyte formulations with tailored properties for specific applications.

| Parameter | Method | System | Findings | Reference |

| Solvation Structure | MD Simulations | Zn(TFSI)₂ in aqueous and hybrid solvents (water/sulfolane) | Characterization of the primary solvation shell of Zn²⁺. | whut.edu.cn |

| Coordination Environment | MD Simulations & XAS | Zn²⁺ in 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Zn²⁺ is solvated by TFSI⁻ anions, with the coordination influenced by the solvent. | rsc.org |

| Coordination Complex | EXAFS & MD | Zn²⁺ with TFSI⁻ anions | Formation of octahedral [Zn(TFSI)₆]⁴⁻ complexes with monodentate coordination through oxygen atoms. | nih.gov |

| Reduction Potentials | DFT Calculations | TFSI⁻ solvation structures | Calculation of reduction potentials for different solvation configurations. | researchgate.net |

| Electrolyte Properties | Theoretical Studies | Multivalent cation electrolytes with TFSI⁻ | Evaluation of the connection between atomic-level solvation structure and electrochemical properties. | acs.org |

Future Research Directions and Emerging Applications

Novel Synthetic Strategies and Scalability

The advancement of applications for Zinc bis(trifluoromethylsulfonyl)imide is intrinsically linked to the development of efficient and scalable synthetic methodologies. Current research is focused on moving beyond traditional salt metathesis reactions to more sustainable and cost-effective processes.

One promising approach involves the direct electrochemical synthesis of metallic bis(trifluoromethylsulfonyl)imide salts. This method utilizes a sacrificial metal anode in a one-compartment cell with a solution of bis(trifluoromethylsulfonyl)imide (HTFSI) in a polar organic solvent. This process offers a mild, clean, and efficient route to anhydrous metal salts, which is a significant advantage as the hydrated forms can decompose before complete dehydration. The simplicity of the setup and the ability to produce anhydrous products directly address key challenges in scalability and product purity.

Another avenue of exploration is the development of synthetic routes that yield high-purity products with high efficiency. A patented method describes the preparation of bis(trifluoromethylsulfonyl)imide metal salts with a purity of over 99% and a yield exceeding 90%. google.com This process involves the reaction of trifluoromethane (B1200692) halogenated sulfonyl, liquid ammonia, and an organic amine alkali to form a quaternary ammonium (B1175870) salt intermediate, which then reacts with an alkali metal oxide. google.com While this method is described for alkali metals, its adaptation for divalent metals like zinc could pave the way for large-scale industrial production.

Future research will likely focus on optimizing these novel strategies, exploring continuous flow processes for synthesis, and minimizing the use of hazardous reagents to align with the principles of green chemistry. The ability to produce large quantities of high-purity, anhydrous Zn(TFSI)₂ is a critical enabler for its widespread adoption in industrial applications.

| Synthetic Method | Key Features | Potential Advantages |

| Electrochemical Synthesis | Utilizes a sacrificial metal anode in a one-compartment cell. | Mild reaction conditions, clean process, direct formation of anhydrous salts. |

| Quaternary Ammonium Salt Intermediate | Involves reaction with an organic amine alkali followed by reaction with a metal oxide. | High purity (>99%) and high yield (>90%). google.com |

Expanded Applications in Emerging Catalytic Reactions

This compound is a highly effective Lewis acid catalyst, a property that has been exploited in a variety of organic transformations. alfachemic.com Future research is poised to expand its catalytic applications into new and more complex reactions, particularly in the realm of asymmetric synthesis.

The compound has already demonstrated its utility in several key reactions:

Friedel-Crafts Reactions: It serves as an excellent catalyst for Friedel-Crafts acylations, even in ionic liquids or under solvent-free conditions. alfachemic.comchemicalbook.com It is also used in the enantioselective Friedel-Crafts alkylation of pyrroles. alfachemic.com

Diels-Alder Reactions: Zn(TFSI)₂ is a useful catalyst for stereoselective Diels-Alder reactions. alfachemic.com In combination with N,N'-dioxide ligands, it catalyzes the enantioselective Diels-Alder reaction between cyclopentadiene (B3395910) and alkynones with high yields and enantioselectivities. thieme-connect.com

Ring-Opening Reactions: It is an active catalyst for the ring-opening of cyclopropanes. chemicalbook.com

Other Reactions: Its catalytic activity extends to tandem cyclopropane (B1198618) ring-opening/Conia-ene cyclizations and aromatic nitrations. alfachemic.com

The future of Zn(TFSI)₂ in catalysis lies in the design of novel chiral ligand complexes to achieve higher enantioselectivity in a broader range of asymmetric reactions. The development of reusable and immobilized Zn(TFSI)₂ catalysts is another key area of interest, aiming to enhance the sustainability and economic viability of these catalytic processes. Furthermore, its application in polymerization reactions and the synthesis of fine chemicals and pharmaceuticals is an expanding field of investigation.

| Catalytic Reaction | Substrates | Key Advantages |

| Enantioselective Diels-Alder | Cyclopentadiene and alkynones | High yield (up to 99%) and high enantioselectivity (up to 95% ee). thieme-connect.com |

| Friedel-Crafts Acylation | Aromatic compounds and acylating agents | Effective in ionic liquids and solvent-free conditions. alfachemic.comchemicalbook.com |

| Enantioselective Friedel-Crafts Alkylation | Pyrroles and β-CF₃ acrylates | Enables the synthesis of chiral compounds. alfachemic.com |

Next-Generation Energy Storage System Development

The quest for safer and more sustainable energy storage solutions has led to significant interest in zinc-ion batteries (ZIBs). This compound is emerging as a key component in the electrolytes for these next-generation batteries. Its properties are well-suited for addressing some of the critical challenges in ZIB development, such as dendrite formation and low coulombic efficiency.

Aqueous electrolytes containing Zn(TFSI)₂ have been the subject of intensive study. Research has shown that the ionic conductivity of Zn(TFSI)₂ in water/acetonitrile (B52724) mixtures can be tuned by varying the solvent composition, with a maximum conductivity observed at a specific acetonitrile percentage. osti.gov This tunability allows for the optimization of electrolyte performance. The phase diagram of the Zn(TFSI)₂–H₂O system has been mapped, revealing the existence of various hydrates and providing fundamental insights into its behavior in aqueous solutions. acs.org